Cas no 71033-08-4 (Oxirane,2,2'-[(1-methylethylidene)bis[4,1-phenyleneoxy[1-(butoxymethyl)-2,1-ethanediyl]oxymethylene]]bis-)

Oxirane,2,2'-[(1-methylethylidene)bis[4,1-phenyleneoxy[1-(butoxymethyl)-2,1-ethanediyl]oxymethylene]]bis- structure
71033-08-4 structure
Productnaam:Oxirane,2,2'-[(1-methylethylidene)bis[4,1-phenyleneoxy[1-(butoxymethyl)-2,1-ethanediyl]oxymethylene]]bis-
CAS-nummer:71033-08-4
MF:C35H52O8
MW:600.782591819763
CID:564077
PubChem ID:5362575

Oxirane,2,2'-[(1-methylethylidene)bis[4,1-phenyleneoxy[1-(butoxymethyl)-2,1-ethanediyl]oxymethylene]]bis- Chemische en fysische eigenschappen

Naam en identificatie

    • Oxirane,2,2'-[(1-methylethylidene)bis[4,1-phenyleneoxy[1-(butoxymethyl)-2,1-ethanediyl]oxymethylene]]bis-
    • 2,2'-[(1-methylethylidene)bis[4,1-phenyleneoxy[1-(butoxymethyl)ethylene]oxymethylene]]bisoxirane
    • 2,2-BIS[PARA-(2-GLYCIDYLOXY-3-BUTOXYPROPYLOXY)PHENYL]PROPANE
    • 2-[[1-butoxy-3-[4-[2-[4-[3-butoxy-2-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yl]oxymethyl]oxirane
    • 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy(1-(butoxymethyl)ethylene)oxymethylene))bisoxirane
    • 2,2'-{propane-2,2-diylbis[benzene-4,1-diyloxy(3-butoxypropane-1,2-diyl)oxymethanediyl]}dioxirane
    • 2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane
    • 2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)-phenyl)propane
    • Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-(butoxymethyl)-2,1-ethanediyl)oxymethylene))bis-
    • starbld0006095
    • DTXSID6052455
    • FKA36X2P6C
    • 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy(1-(butoxymethyl)-2,1-ethanediyl)oxymethylene))bisoxirane
    • 2,2'-((1-METHYLETHYLIDENE)BIS(4,1-PHENYLENEOXY(1-(BUTOXYMETHYL)-2,1-ETHANEDIYL)OXYMETHYLENE))BIS(OXIRANE)
    • EINECS 275-143-7
    • UNII-FKA36X2P6C
    • NS00021338
    • 71033-08-4
    • 2,2'-(((((propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(3-butoxypropane-1,2-diyl))bis(oxy))bis(methylene))bis(oxirane)
    • SCHEMBL6856647
    • ARALDITE XU GY 376
    • Q27278036
    • 2,2-Bis[p-(2-glycidyloxy-3-butoxypropyloxy)phenyl]propane
    • Inchi: InChI=1S/C35H52O8/c1-5-7-17-36-19-31(40-23-33-25-42-33)21-38-29-13-9-27(10-14-29)35(3,4)28-11-15-30(16-12-28)39-22-32(20-37-18-8-6-2)41-24-34-26-43-34/h9-16,31-34H,5-8,17-26H2,1-4H3
    • InChI-sleutel: OGJYOKDCDJTEGM-UHFFFAOYSA-N
    • LACHT: CCCCOCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COCCCC)OCC3CO3)OCC4CO4

Berekende eigenschappen

  • Exacte massa: 600.36636
  • Monoisotopische massa: 600.366219
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 24
  • Complexiteit: 661
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 80.4
  • XLogP3: 6.1

Experimentele eigenschappen

  • Dichtheid: 1.095
  • Kookpunt: 676°C at 760 mmHg
  • Vlampunt: 247.9°C
  • Brekindex: 1.521
  • PSA: 80.44

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